7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15535166
Molecular Formula: C25H18FNO4
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H18FNO4 |
|---|---|
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | 7-fluoro-1-(3-hydroxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C25H18FNO4/c1-14-5-7-15(8-6-14)13-27-22(16-3-2-4-18(28)11-16)21-23(29)19-12-17(26)9-10-20(19)31-24(21)25(27)30/h2-12,22,28H,13H2,1H3 |
| Standard InChI Key | QGNNASAUWHBAJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)O |
Introduction
7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole core structure. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly due to its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.
Structural Features
The compound includes a fluorine atom, a hydroxyphenyl group, and a methylbenzyl moiety. These functional groups contribute to its reactivity and biological interactions. The chromeno-pyrrole framework is significant in medicinal chemistry for its potential biological activities.
Synthesis Routes
The synthesis of 7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves several steps, requiring specific conditions such as temperature control, solvent choice (e.g., methanol or acetic acid), and the use of catalysts or bases (e.g., sodium hydroxide).
Chemical Reactions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions (temperature, pressure) are crucial in determining the efficiency and outcome of these transformations.
Biological Activities
Preliminary studies suggest that this compound exhibits notable biological activities, potentially interacting with specific molecular targets involved in various signaling pathways. These interactions may lead to anti-inflammatory and anti-cancer effects, although the exact mechanisms of action require further investigation.
Potential Applications
The compound has potential applications in several fields, including drug development for therapeutic use. Its unique chromeno-pyrrole structure and functional groups enhance its biological activity compared to similar compounds.
Interaction Studies
Interaction studies are crucial for understanding how 7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione interacts with biological systems. These studies will guide further development and optimization of the compound for therapeutic use.
Future Research Directions
Future research should focus on optimizing the compound's structure for enhanced biological activity and therapeutic efficacy. This may involve modifying the functional groups or exploring different synthetic routes to improve yield and purity.
Potential Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential interaction with pathways related to inflammation |
| Anti-cancer | Potential interaction with pathways related to tumorigenesis |
Synthesis Conditions
| Condition | Description |
|---|---|
| Solvents | Methanol, Acetic Acid |
| Catalysts/Bases | Sodium Hydroxide |
| Temperature Control | Required for optimal synthesis |
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